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Compound of Interest

Compound Name:
N'-(4-chlorobenzoyl)-2-

hydroxybenzohydrazide

CAS No.: 400075-23-2

Cat. No.: B2494279

Get Quote

Focus Series: CAS 1262005-xx-x Primary Reference Standard: CAS 1262005-02-6 Chemical

Class: Biaryl Carboxylic Acids / Aminopyridines[1]

Identity & Chemical Structure
These compounds serve as critical pharmacophores in drug discovery, particularly for ATP-

competitive inhibitors.[1] The core structure consists of an isonicotinic acid (pyridine-4-

carboxylic acid) core substituted at the C2 position with an amine and at the C5 position with a

functionalized phenyl ring.[1]
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Property Detail

Reference Substance
2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic

acid

CAS Number
1262005-02-6 (Representative of 1262005-05-9

series)

Molecular Formula C₁₄H₁₃ClN₂O₃

Molecular Weight 292.72 g/mol

SMILES CCOc1cc(Cl)c(cc1)-c1cncc(N)c1C(O)=O

Core Scaffold
2-Aminopyridine-4-carboxylic acid coupled with

a phenyl group

Structural Visualization
The following diagram illustrates the core scaffold and the likely variation points for the

1262005-xx-x series.

Core Scaffold: 2-Amino-5-phenylisonicotinic Acid

Substituent Variations (CAS Series)

Pyridine Ring
(C4-COOH, C2-NH2)

C5-C1' Bond
(Biaryl Axis)

Phenyl Ring
(Substituted)

R1 (Phenyl C2'):
Cl, F, H

R2 (Phenyl C4'):
-OEt, -OMe, -SMe

Figure 1: Structural logic of the 1262005-xx-x series. Variations occur at the phenyl ring substituents.

Click to download full resolution via product page

Physical & Chemical Properties
The following data is derived from the reference standard (CAS 1262005-02-6) and is

characteristic of the 1262005-xx-x series.
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Property Value / Characteristic Experimental Context

Appearance Off-white to pale yellow solid

Typical for aminopyridine

carboxylic acids due to

conjugation.[1]

Melting Point > 220°C (Decomposes)

High melting point indicates

strong intermolecular H-

bonding (zwitterionic

character).

Solubility (Water) Low (< 0.1 mg/mL at pH 7)

Amphoteric nature; solubility

increases at pH < 2

(protonation) or pH > 10

(deprotonation).

Solubility (Organic) DMSO, DMF, MeOH (Hot)

Requires polar aprotic solvents

for efficient dissolution in

synthesis.

pKa (Calculated)
pKa₁ ≈ 3.5 (COOH), pKa₂ ≈

6.2 (Pyridine N)

Exists as a zwitterion in neutral

media, affecting extraction

protocols.

H-Bond Donors 2 (NH₂, OH)

Critical for binding interactions

in kinase active sites (hinge

region).

H-Bond Acceptors 4 (N, O)
Facilitates solvation and target

engagement.

Safety Data Sheet (SDS) Summary
Hazard Classification (GHS): Based on the structural class (Aminopyridines/Halogenated

Aromatics), the following hazards are projected for the 1262005-xx-x series.

Hazard Identification
Signal Word:WARNING
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

H412: Harmful to aquatic life with long-lasting effects (due to halogenated biaryl structure).

Handling & Storage Protocol
Parameter Protocol Rationale

PPE
Nitrile gloves, Safety Goggles,

N95/P100 Respirator

Prevents mucosal irritation

from fine dust; protects against

potential sensitization.[1]

Storage
2-8°C, Inert Atmosphere

(Argon/Nitrogen)

Amines are prone to oxidation

over time; carboxylic acids can

decarboxylate under extreme

heat.

Incompatibilities
Strong Oxidizers, Acid

Chlorides, Anhydrides

The free amine is nucleophilic;

the acid is reactive. Avoid

uncontrolled acylation.

Synthesis & Experimental Protocols
The synthesis of the 1262005-xx-x series typically employs a Suzuki-Miyaura Cross-Coupling

strategy.[1] This modular approach allows for the rapid generation of analogs (e.g., changing

the phenyl substituent from -OEt to -OMe).[1]

Mechanism of Action (Synthesis)
The reaction couples an aryl halide (on the pyridine core) with a phenylboronic acid.

Reagents:

Electrophile: Methyl 2-amino-5-bromoisonicotinate (or iodo analog).[1]

Nucleophile: 2-Chloro-4-ethoxy-phenylboronic acid (for CAS 1262005-02-6).[1]
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Base: K₂CO₃ or Cs₂CO₃.

Step-by-Step Protocol (Self-Validating)
Preparation: In a Schlenk flask, dissolve Methyl 2-amino-5-bromoisonicotinate (1.0 eq) and

the specific Phenylboronic Acid (1.1 eq) in 1,4-Dioxane/Water (4:1 v/v).

Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen poisoning of

Pd catalyst leads to homocoupling byproducts.

Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS for the disappearance of the

bromide (M+H peak shift).

Hydrolysis (In-situ): If the ester was used, add LiOH (3.0 eq) and stir at 50°C for 2 hours to

reveal the free acid.

Workup: Acidify to pH 4 with 1N HCl. The zwitterionic product will precipitate. Filter and wash

with cold water and Et₂O.

Synthetic Workflow Diagram
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Reactants

Suzuki Conditions

Product

Methyl 2-amino-
5-bromoisonicotinate

Pd(dppf)Cl2
K2CO3, 90°C

Substituted
Phenylboronic Acid

Coupled Ester

 C-C Bond Formation

Target Acid
(CAS 1262005-xx-x)

 LiOH Hydrolysis
(Saponification)

Figure 2: Modular synthesis of 2-amino-5-phenylisonicotinic acids via Suzuki Coupling.

Click to download full resolution via product page

Application in Drug Discovery
Compounds in the 1262005-xx-x series are primarily utilized as Scaffold Binders in kinase

inhibitor design.[1]

Hinge Binding: The 2-amino-pyridine motif functions as a bidentate hydrogen bond

donor/acceptor pair, mimicking the adenine ring of ATP to bind to the kinase hinge region.[1]

Selectivity: The substituted phenyl ring (at C5) extends into the hydrophobic pocket

(gatekeeper region), where substituents like Chlorine or Ethoxy groups (as seen in 1262005-

02-6) determine selectivity against specific kinases (e.g., EGFR, ALK, or MET).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2494279/docs?utm_src=pdf-body-img#technical-guide-substituted-phenyl-isonicotinic-acid-intermediates
https://www.cdc.gov/niosh/npg/npgdcas.html
https://www.cdc.gov/niosh/npg/npgdcas.html
https://www.cdc.gov/niosh/npg/npgdcas.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2494279?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Chemical Identity:National Center for Biotechnology Information (2024). PubChem

Compound Summary for CID 56606048 (Related Series). Retrieved from [Link]

Synthetic Methodology:Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-

Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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